N-(2,2,2-trifluoroethyl)oxan-3-amine
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Overview
Description
“N-(2,2,2-trifluoroethyl)oxan-3-amine” is a chemical compound with the molecular formula C7H12F3NO . It has a molecular weight of 183.17 . The IUPAC name for this compound is 3-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-3-amine .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. One such method involves the iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F3NO/c8-7(9,10)4-6(11)2-1-3-12-5-6/h1-5,11H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo a one-pot N–H insertion reaction via cascade diazotization/N-trifluoroethylation reactions .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its storage temperature is 4 degrees Celsius .Scientific Research Applications
Developments in Aerobic Oxidation of Amines
Amines are pivotal for the sustainable production of N-containing building blocks in the chemical industry. Their oxidation can lead to significant advancements in the synthesis of key industrial chemicals. Research highlights the potential of oxidative upgrading of amines, emphasizing the importance of further exploration in this area to overcome existing challenges and unlock new opportunities for chemical synthesis (Schümperli, Hammond, & Hermans, 2012).
Electrocatalytic Reactions and Amine Oxidation
Electrocatalysis using N-oxyl compounds, including aminoxyls and related reagents, showcases the versatility of amines in selective oxidation reactions. These reactions are pivotal for the synthesis of organic molecules, highlighting the role of amines in facilitating electrosynthetic processes that are crucial for both laboratory and industrial applications (Nutting, Rafiee, & Stahl, 2018).
Direct Synthesis of Amides
The conversion of carboxylic acids and amines to amides using B(OCH2CF3)3 demonstrates the utility of amines in amide bond formation. This method presents an efficient and simplified approach for amide synthesis, which is a fundamental reaction in organic chemistry and has broad applications ranging from pharmaceuticals to materials science (Lanigan, Starkov, & Sheppard, 2013).
Amine-Based Catalysis for C-N Bond Formation
The use of amines in transition-metal-catalyzed C-H amination demonstrates their importance in the formation of carbon-nitrogen bonds. This method underscores the role of amines in developing more efficient, selective, and sustainable chemical processes, particularly for synthesizing nitrogen-containing compounds that are prevalent in functional materials and pharmaceuticals (Shin, Kim, & Chang, 2015).
Nonheme Fe(IV)O Complexes and C-H Bond Oxidation
The study of nonheme oxoiron(IV) complexes and their ability to oxidize strong C-H bonds at room temperature reveals the potential applications of amines in facilitating reactions that mimic enzymatic processes found in nature. This research provides insights into the development of bio-inspired catalytic systems for efficient and selective chemical transformations (Kaizer et al., 2004).
Safety and Hazards
The compound is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H227, H302, H314, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and using personal protective equipment .
Future Directions
The future directions of N-(2,2,2-trifluoroethyl)oxan-3-amine research could involve exploring its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and agrochemistry . Further studies could also focus on developing new synthetic methods for the introduction of fluorine and fluorous functional groups .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)oxan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-11-6-2-1-3-12-4-6/h6,11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAJQMXLLJBWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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